Ligupurpuroside C

Overview

Description

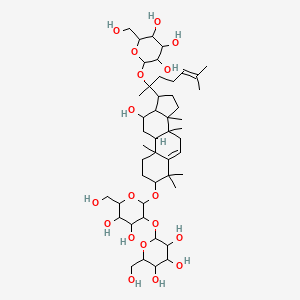

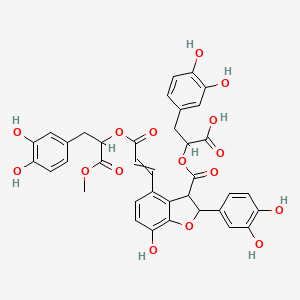

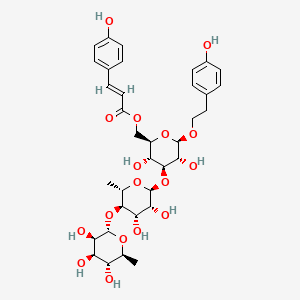

Ligupurpuroside C is a natural phenylethanoid glycoside isolated from Kudingcha . It is a type of phenylethanoid glycoside .

Molecular Structure Analysis

The molecular structure of Ligupurpuroside C is represented by the formula C35H46O17 . The molecular weight is 738.73 .Physical And Chemical Properties Analysis

Ligupurpuroside C has a molecular weight of 738.73 and a molecular formula of C35H46O17 . It is described as a powder .Scientific Research Applications

Medicine: Inhibitor of Lipase and Trypsin

Ligupurpuroside C has been studied for its inhibitory effects on enzymes such as lipase and trypsin. These enzymes are crucial in the digestive process, and their inhibition can be beneficial in treating conditions like obesity and pancreatitis . The compound’s ability to bind to the active sites of these enzymes suggests its potential use in designing therapeutic agents for metabolic disorders.

Food Industry: Natural Food Additive

Research indicates that Ligupurpuroside C could be used as a natural food additive. Its antioxidative properties can help in preserving food quality and extending shelf life. Additionally, its enzyme inhibitory action can be utilized to control certain nutritional aspects of food processing .

Biotechnology: Enzyme Activity Modulation

In biotechnological applications, Ligupurpuroside C’s interaction with enzymes like lipase can be harnessed to modulate enzyme activity. This can be particularly useful in industrial processes where precise control over enzymatic reactions is required .

Pharmacology: Drug Design and Development

The pharmacological potential of Ligupurpuroside C is evident in its interaction with enzymes and potential bioactivities. It can serve as a lead compound in the design and development of new drugs, especially for metabolic diseases and conditions involving inflammatory processes .

Cosmetics: Skin Care and Anti-Aging

Ligupurpuroside C may find applications in the cosmetic industry due to its antioxidative properties. These properties can contribute to anti-aging skin care products by protecting the skin from oxidative stress and improving overall skin health .

Agriculture: Plant Growth and Protection

While direct references to Ligupurpuroside C in agriculture are limited, its antioxidative properties could be beneficial in developing plant protectants or growth stimulants. By protecting plants from oxidative stress, it could enhance crop resilience and yield .

Environmental Science: Antioxidant in Pollution Mitigation

The antioxidative activity of Ligupurpuroside C could be utilized in environmental science to mitigate pollution effects. Its ability to scavenge free radicals can be applied in processes designed to reduce oxidative damage in various ecosystems .

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGBMGMUFKRLER-CMPWVXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligupurpuroside C | |

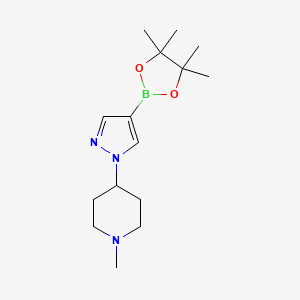

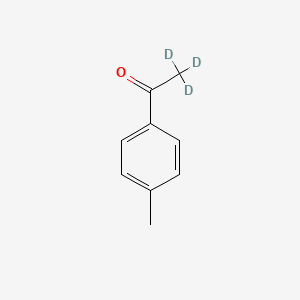

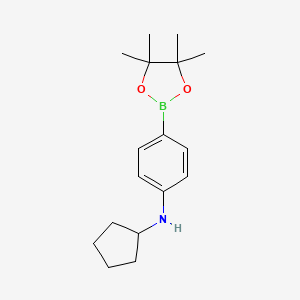

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

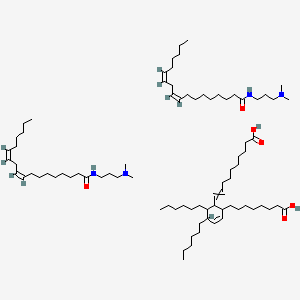

Feasible Synthetic Routes

Q & A

Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?

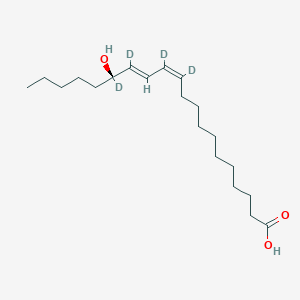

A: While the provided research does not directly investigate Ligupurpuroside C's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains Ligupurpuroside C, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if Ligupurpuroside C specifically contributes to these observed effects.

Q2: What is the source of Ligupurpuroside C and what other bioactive compounds are found alongside it?

A: Ligupurpuroside C was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside Ligupurpuroside C, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)